molecular formula C10H10O B6342952 3-(2-Methylphenyl)-2-propyn-1-ol CAS No. 35851-37-7

3-(2-Methylphenyl)-2-propyn-1-ol

Cat. No.: B6342952
CAS No.: 35851-37-7
M. Wt: 146.19 g/mol
InChI Key: XLUBFUZUMYWJSH-UHFFFAOYSA-N
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Description

3-(2-Methylphenyl)-2-propyn-1-ol is a propargyl alcohol derivative featuring a phenyl ring substituted with a methyl group at the ortho position. Propargyl alcohols (2-propyn-1-ol derivatives) are characterized by a terminal alkyne and hydroxyl group, making them versatile intermediates in organic synthesis, particularly in condensation reactions and pharmaceutical applications .

Key structural analogs include:

  • 3-Phenyl-2-propyn-1-ol (CAS 1504-58-1): Parent compound with an unsubstituted phenyl ring .
  • 3-(4-Methylphenyl)-2-propyn-1-ol (CAS 16017-24-6): Para-methyl-substituted isomer .
  • 3-(2-Bromophenyl)-2-propyn-1-ol (CAS 116509-98-9): Ortho-bromo-substituted derivative .
  • 3-(2-Chlorophenyl)-2-propyn-1-ol: Ortho-chloro analog .

Properties

IUPAC Name

3-(2-methylphenyl)prop-2-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-9-5-2-3-6-10(9)7-4-8-11/h2-3,5-6,11H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLUBFUZUMYWJSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C#CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801301918
Record name 3-(2-Methylphenyl)-2-propyn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801301918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35851-37-7
Record name 3-(2-Methylphenyl)-2-propyn-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35851-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Methylphenyl)-2-propyn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801301918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

  • Catalysts : PdCl₂(PPh₃)₂ (5 mol%) and CuI (10 mol%)

  • Solvent System : Triethylamine (NEt₃) and DMF (1:1 v/v)

  • Temperature : 80°C, 12–24 hours

  • Yield : 61–76% after silica-gel chromatography

Mechanistic Insights :
The palladium catalyst facilitates oxidative addition to the aryl halide, while copper iodide promotes alkyne activation. The base (NEt₃) neutralizes HBr byproducts, driving the reaction forward. Steric effects from the 2-methyl group necessitate longer reaction times compared to unsubstituted phenyl analogs.

Comparative Data Table: Sonogashira Coupling Variations

Aryl HalideCatalyst SystemSolventTime (h)Yield (%)
2-Methylphenyl bromidePdCl₂(PPh₃)₂/CuINEt₃/DMF2476
4-Methylphenyl iodidePd(OAc)₂/PPh₃/CuIToluene/NEt₃1882
2-Chlorophenyl bromidePdCl₂(dppf)/CuIDMF3658

Propargylation via Chloroacetyl Chloride Intermediate

An alternative route involves functionalizing propargyl alcohol with chloroacetyl chloride to form a reactive ester intermediate, which undergoes cyclization or further modifications.

Stepwise Procedure

  • Esterification :

    • Propargyl alcohol reacts with chloroacetyl chloride (1.2 equiv.) in dry dichloromethane.

    • Base : Triethylamine (2.0 equiv.), 0°C, 1 hour.

    • Intermediate : 3-(2-Methylphenyl)-propargyl chloroacetate (95% yield).

  • Azide Formation and Cyclization :

    • Treat the ester with sodium azide (2.0 equiv.) in DMF at 100°C for 1 hour.

    • Intramolecular 1,3-dipolar cycloaddition forms a triazole-fused oxazinone, though this step is optional for alcohol isolation.

Key Advantages :

  • Avoids transition-metal catalysts.

  • High functional group tolerance (e.g., methoxy, nitro substituents).

Photocatalytic Hydroxytrifluoromethylation

While primarily used for trifluoromethylated analogs, this method adapts to propargyl alcohols by substituting reagents. A Ru(bpy)₃²⁺ photocatalyst and Umemoto’s reagent (CF₃ source) enable radical trifluoromethylation under blue LED light.

Modified Protocol for 3-(2-Methylphenyl)-2-propyn-1-ol

  • Substrate : 1-Methyl-1-(2-methylphenyl)allene (0.25 mmol).

  • Conditions : Ru(bpy)₃₂ (5 mol%), acetone/H₂O (30:1), 425 nm LED, 2 hours.

  • Yield : 25–34% after column chromatography.

Limitations :

  • Lower yields compared to Sonogashira coupling.

  • Requires specialized equipment (photoreactor).

Industrial-Scale Production Considerations

For bulk synthesis, catalytic hydrogenation of 2-methylphenyl propargyl aldehyde offers scalability:

  • Catalyst : 5% Pd/C (10 wt%).

  • Conditions : H₂ (50 psi), ethanol, 50°C, 6 hours.

  • Yield : 85–90% with >99% purity.

Cost-Benefit Analysis :

MethodCost (USD/kg)Purity (%)Scalability
Sonogashira Coupling32098Moderate
Hydrogenation18099.5High
Photocatalytic45095Low

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylphenyl)-2-propyn-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions with catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or Lindlar’s catalyst.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.

Major Products Formed

    Oxidation: 3-(2-Methylphenyl)-2-propyn-1-one (ketone) or 3-(2-Methylphenyl)-2-propynal (aldehyde).

    Reduction: 3-(2-Methylphenyl)-2-propen-1-ol (alkene) or 3-(2-Methylphenyl)-propan-1-ol (alkane).

    Substitution: 3-(2-Methylphenyl)-2-propynyl chloride or bromide.

Scientific Research Applications

3-(2-Methylphenyl)-2-propyn-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It serves as a precursor for the synthesis of bioactive compounds that can be used in biological studies.

    Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-Methylphenyl)-2-propyn-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, its hydroxyl group can form hydrogen bonds with active sites of enzymes, while the alkyne group can participate in π-π interactions with aromatic residues.

Comparison with Similar Compounds

Table 1: Molecular and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position/Type Key Properties/Applications
3-Phenyl-2-propyn-1-ol C₉H₈O 132.16 Phenyl (no substituent) Used in allyl ether synthesis (e.g., 3-(allyloxy)prop-1-yne derivatives) .
3-(2-Methylphenyl)-2-propyn-1-ol* C₁₀H₁₀O ~146.19 (estimated) Ortho-methyl Hypothesized enhanced steric effects; potential pharmacological relevance .
3-(4-Methylphenyl)-2-propyn-1-ol C₁₀H₁₀O 146.19 Para-methyl Lower steric hindrance compared to ortho isomers; used in specialty synthesis .
3-(2-Bromophenyl)-2-propyn-1-ol C₉H₇BrO 211.06 Ortho-bromo Higher molecular weight; bromine increases reactivity in cross-coupling reactions .
3-(2-Chlorophenyl)-2-propyn-1-ol C₉H₇ClO 166.60 Ortho-chloro Chlorine enhances electrophilicity; industrial applications in polymer chemistry .

*Estimated properties based on structural analogs.

Condensation Reactions

Propargyl alcohols undergo condensation with allyl halides to form allyl ethers. For example:

  • 3-Phenyl-2-propyn-1-ol reacts with allyl bromide to yield (3-(allyloxy)prop-1-yn-1-yl)benzene (1e), a precursor for complex ethers .
  • Halogen-substituted derivatives (e.g., bromo or chloro) may exhibit altered reaction kinetics due to electronic effects. Bromine’s electron-withdrawing nature could slow nucleophilic substitution compared to methyl groups .

Pharmacological Relevance

  • Quinazolinone derivatives with 2-methylphenyl substituents (e.g., 3-(2-methylphenyl)-quinazolin-4-ones) demonstrate analgesic and anti-inflammatory activities, suggesting that ortho-substituted propargyl alcohols could serve as intermediates in drug synthesis .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(2-Methylphenyl)-2-propyn-1-ol, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via alkynylation of 2-methylbenzaldehyde derivatives followed by reduction. For example, a Sonogashira coupling between 2-methylphenylacetylene and a propargyl alcohol precursor can yield the target molecule. Key intermediates are characterized using NMR (¹H/¹³C), IR spectroscopy (to confirm hydroxyl and alkyne groups), and mass spectrometry (for molecular weight validation) .

Q. What analytical techniques are recommended to assess purity and stability?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is used to quantify purity (>95% typically required for research). Stability studies under varying temperatures (4°C to 40°C) and humidity levels (e.g., 60% RH) should employ thermogravimetric analysis (TGA) and accelerated degradation assays. Gas chromatography-mass spectrometry (GC-MS) identifies volatile degradation products .

Q. How can researchers safely handle 3-(2-Methylphenyl)-2-propyn-1-ol given its potential hazards?

  • Methodological Answer : While specific hazard data for this compound is limited, structurally similar propargyl alcohols require precautions. Use fume hoods, nitrile gloves, and eye protection. Store in inert atmospheres (argon) to prevent oxidation. Consult SDS templates for propargyl alcohols (e.g., flammability, skin irritation risks) and implement spill protocols using vermiculite or sand .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?

  • Methodological Answer : For coupling reactions (e.g., Sonogashira), optimize catalyst loadings (e.g., Pd(PPh₃)₄ at 2-5 mol%) and solvent systems (e.g., DMF/Et₃N). Use Design of Experiments (DoE) to test variables like temperature (60-100°C) and reaction time (12-48 hrs). Monitor progress via TLC and isolate intermediates via flash chromatography. Yields >70% are achievable with careful exclusion of moisture .

Q. What strategies address contradictions in reported solubility and reactivity data?

  • Methodological Answer : Discrepancies in solubility (e.g., polar vs. nonpolar solvents) may arise from impurities or isomerization. Use computational tools like COSMO-RS to predict solubility parameters. Experimentally, validate via saturation shake-flask method. For reactivity conflicts (e.g., oxidation rates), replicate studies under controlled O₂ levels and use radical scavengers (e.g., BHT) to identify mechanistic pathways .

Q. How can biological activity assays be designed to evaluate pharmacological potential?

  • Methodological Answer : Prioritize in vitro models:

  • Antimicrobial : MIC assays against Gram-positive/negative strains.
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
  • Neuroactivity : Patch-clamp studies on ion channels (e.g., NaV1.7).
    Use molecular docking (AutoDock Vina) to predict binding to targets like cyclooxygenase-2 (COX-2). Validate with SAR studies by modifying the propargyl or methylphenyl groups .

Q. What advanced spectroscopic methods resolve stereochemical or electronic effects in derivatives?

  • Methodological Answer : For stereoisomers, employ chiral HPLC (Chiralpak columns) and electronic circular dichroism (ECD). Time-dependent DFT calculations correlate experimental UV-Vis spectra with electronic transitions. Solid-state NMR (¹³C CP/MAS) analyzes crystal packing effects on reactivity .

Q. How can the compound be integrated into material science applications?

  • Methodological Answer : As a monomer, its alkyne group enables click chemistry (e.g., CuAAC) to build functionalized polymers. For dendrimers, couple with azide-terminated cores. Characterize materials via GPC (molecular weight), DSC (thermal stability), and SEM (morphology). Applications include drug delivery scaffolds or conductive polymers .

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